molecular formula C9H5Br2F2NO B1410913 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile CAS No. 1804413-28-2

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410913
CAS No.: 1804413-28-2
M. Wt: 340.95 g/mol
InChI Key: HZAZDMQPVFEXGS-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile typically involves the bromination of 4-(difluoromethoxy)phenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles at the bromine positions.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is primarily determined by its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The nitrile group may also play a role in modulating the compound’s reactivity and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(decyloxy)phenol
  • 2,5-Dibromo-4-(trifluoromethoxy)phenol
  • 2,5-Dibromo-4-(methoxy)phenylacetonitrile

Uniqueness

2,5-Dibromo-4-(difluoromethoxy)phenylacetonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. The difluoromethoxy group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic applications. Additionally, the combination of these functional groups can lead to unique biological activities not observed in similar compounds.

Properties

IUPAC Name

2-[2,5-dibromo-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-6-4-8(15-9(12)13)7(11)3-5(6)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZDMQPVFEXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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